molecular formula C12H8O3 B13947371 Dibenzofuran-3,7-diol

Dibenzofuran-3,7-diol

Cat. No.: B13947371
M. Wt: 200.19 g/mol
InChI Key: CITXJRIERIBQDR-UHFFFAOYSA-N
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Description

Dibenzofuran-3,7-diol is a derivative of dibenzofuran, a heterocyclic organic compound with a fused tricyclic system consisting of two benzene rings and a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of diarylether derivatives to form the dibenzofuran core, followed by selective hydroxylation . Another approach is the construction of the dibenzofuran ring from benzofuran or phenol derivatives .

Industrial Production Methods

Industrial production of dibenzofuran-3,7-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Dibenzofuran-3,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted dibenzofuran derivatives from electrophilic substitution .

Scientific Research Applications

Dibenzofuran-3,7-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dibenzofuran-3,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The hydroxyl groups contribute to its ability to form hydrogen bonds and interact with biological molecules, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

dibenzofuran-3,7-diol

InChI

InChI=1S/C12H8O3/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,13-14H

InChI Key

CITXJRIERIBQDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C2C=CC(=C3)O

Origin of Product

United States

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